![molecular formula C10H10N2 B3022489 4-Methyl-3-phenyl-1H-pyrazole CAS No. 13808-62-3](/img/structure/B3022489.png)
4-Methyl-3-phenyl-1H-pyrazole
Overview
Description
The compound 4-Methyl-3-phenyl-1H-pyrazole is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 3-phenyl-1H-pyrazole derivatives can be synthesized from acetophenone and hydrazine through a Knoevenagel condensation followed by a cyclization reaction, with an optimized method yielding up to 80% . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via a one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods highlight the versatility and efficiency of pyrazole synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding and π-π stacking interactions . Similarly, the structure of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was characterized by X-ray single crystal diffraction and compared with theoretical calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility. For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was transformed into 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electro-catalyzed multicomponent reaction in a green medium . Another example is the unexpected cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate, leading to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex revealed extensive delocalization and unique coordination to copper ions solely by oxygen atoms . The compound synthesized in showed stability in its crystal form and was characterized by various spectroscopic methods, including IR and NMR, which are essential for understanding the electronic structure and reactivity of these molecules.
Scientific Research Applications
Synthesis of Biologically Active Compounds
4-Methyl-3-phenyl-1H-pyrazole serves as a crucial intermediate in the synthesis of various biologically active compounds. Research indicates its significance in creating novel derivatives with potential biological activities, particularly in cancer therapy. The optimization of its synthesis method is also a focus to enhance industrial production efficiency and environmental safety (Liu, Xu, & Xiong, 2017).
Structural and Spectral Investigations
Studies have also explored the structural and spectral characteristics of similar pyrazole derivatives, aiding in understanding their biological importance. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides insights into the compound’s molecular structure through experimental and theoretical approaches, enhancing the knowledge of its chemical properties (Viveka et al., 2016).
Molecular Targeted Anticancer Drugs
The role of 4-Methyl-3-phenyl-1H-pyrazole in the development of small molecule inhibitors for cancer treatment is significant. By designing derivatives of this compound, researchers can target specific molecular pathways in cancer cells, offering a more selective and less toxic approach compared to traditional chemotherapy (Saxty et al., 2007).
Environmentally Friendly Catalysis
Its derivatives have been synthesized using environmentally friendly catalysts like cellulose sulfuric acid, highlighting a move towards green chemistry in pharmaceutical synthesis. This approach minimizes operational hazards and environmental pollution (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Antimicrobial Activity
Some derivatives of 4-Methyl-3-phenyl-1H-pyrazole have shown promising antimicrobial properties. Research in this area contributes to the development of new therapeutic agents for combating microbial infections (Farag et al., 2008).
Corrosion Inhibition and Molecular Switching
Apart from pharmaceutical applications, derivatives of 4-Methyl-3-phenyl-1H-pyrazole are being explored for their potential in corrosion inhibition and as molecular switches. This demonstrates the compound’s versatility across different scientific fields (Sayed et al., 2018).
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANBPXHLIUYXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339823 | |
Record name | 4-Methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenyl-1H-pyrazole | |
CAS RN |
13808-62-3 | |
Record name | 4-Methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-phenyl-1Ð?-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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